2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate
CAS No.: 937602-21-6
Cat. No.: VC2536009
Molecular Formula: C10H9NO3S2
Molecular Weight: 255.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937602-21-6 |
|---|---|
| Molecular Formula | C10H9NO3S2 |
| Molecular Weight | 255.3 g/mol |
| IUPAC Name | [2-(4-methylsulfonylphenyl)-2-oxoethyl] thiocyanate |
| Standard InChI | InChI=1S/C10H9NO3S2/c1-16(13,14)9-4-2-8(3-5-9)10(12)6-15-7-11/h2-5H,6H2,1H3 |
| Standard InChI Key | MPTQKIMSSOFYEQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N |
Introduction
Chemical Identity and Structure
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (CAS: 937602-21-6) is an organic compound characterized by a unique chemical architecture combining multiple functional groups. The compound features a methylsulfonyl substituent attached to a phenyl ring, an oxoethyl group, and a thiocyanate moiety. This specific arrangement of atoms contributes to its distinctive chemical behavior and biological activities.
Basic Chemical Properties
The structural composition of this compound contributes to its physical and chemical properties, as outlined in the following table:
| Property | Value/Description |
|---|---|
| IUPAC Name | [2-(4-methylsulfonylphenyl)-2-oxoethyl] thiocyanate |
| Molecular Formula | C₁₀H₉NO₃S₂ |
| Molecular Weight | 255.3 g/mol |
| CAS Number | 937602-21-6 |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N |
| InChI Key | MPTQKIMSSOFYEQ-UHFFFAOYSA-N |
The compound's structure creates a platform for various chemical interactions, particularly through its thiocyanate group and carbonyl functionality, which serve as reactive centers for potential modifications.
Synthesis Methodologies
The preparation of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate typically follows synthetic routes that utilize commercially available precursors and established organic chemistry techniques.
Laboratory Synthesis
The predominant synthetic pathway involves the reaction of 4-(Methylsulfonyl)benzaldehyde with ethyl thiocyanate in the presence of base catalysts. This process generally proceeds under the following conditions:
-
Initial reaction of 4-(Methylsulfonyl)benzaldehyde with appropriate reagents to form an intermediate
-
Introduction of the thiocyanate group through nucleophilic substitution
-
Purification steps, including recrystallization or column chromatography
The synthesis reaction is typically conducted in polar aprotic solvents such as acetone or acetonitrile, similar to the preparation of related compounds like 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate.
Industrial Scale Production
For larger-scale production, the synthesis may incorporate:
-
Continuous flow reactors for improved reaction control
-
Optimized conditions to maximize yield and minimize byproduct formation
-
Advanced purification techniques including high-performance liquid chromatography (HPLC)
-
Quality control measures to ensure consistent product specifications
Chemical Reactivity Patterns
The chemical behavior of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is influenced by its functional groups, each contributing to distinct reaction pathways.
Major Reaction Types
This compound participates in several key reaction categories:
Oxidation Reactions
The thiocyanate group can undergo oxidation to form sulfonyl derivatives when treated with appropriate oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Processes
The carbonyl (oxoethyl) group presents opportunities for reduction reactions, typically employing reagents such as sodium borohydride or lithium aluminum hydride to produce corresponding alcohol derivatives.
Nucleophilic Substitutions
The thiocyanate functionality serves as a leaving group in substitution reactions, allowing for replacement by various nucleophiles including amines, alcohols, or thiols. These transformations create avenues for developing diverse chemical derivatives.
Reaction Products
The chemical transformations of this compound lead to various products with potential applications:
| Reaction Type | Typical Reagents | Major Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfonyl derivatives |
| Reduction | NaBH₄, LiAlH₄ | Alcohol derivatives |
| Substitution | Amines, alcohols, thiols | Various substituted derivatives |
These chemical modifications serve as foundations for developing compound libraries and exploring structure-activity relationships in research settings.
Biological Activity Profile
Research indicates that 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate demonstrates notable biological activities, positioning it as a compound of interest for pharmacological investigations.
Observed Biological Effects
Scientific studies have identified several potential biological activities:
Antitumor Properties
Preliminary investigations suggest cytotoxic effects against multiple cancer cell lines, with in vitro studies demonstrating dose-dependent inhibition of tumor cell proliferation. Research indicates IC₅₀ values ranging from approximately 10 μM to 30 μM across different cancer cell lines, suggesting meaningful antitumor potential.
Antimicrobial Activity
The compound has shown moderate antimicrobial properties in preliminary screening assays. Studies indicate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically falling between 100-400 μg/mL.
Structure-Activity Relationships
The biological effects of this compound appear to derive from specific structural elements:
-
The methylsulfonyl group enhances water solubility and potentially contributes to target binding
-
The thiocyanate functionality may participate in covalent interactions with biological targets
-
The central ketone group serves as a hydrogen bond acceptor in protein binding interactions
Mechanism of Action
The biological effects of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate correlate with specific biochemical interactions at the molecular level.
Primary Molecular Targets
Research suggests that this compound primarily targets:
Cyclooxygenase-2 Enzyme
The compound appears to interact with cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis and inflammatory processes. This interaction results in enzyme inhibition, potentially explaining the compound's anti-inflammatory properties.
Lipoxygenase Pathway
High-throughput screening has identified the compound as an inhibitor of human reticulocyte lipoxygenase, an enzyme implicated in various pathological conditions including stroke and cancer.
Biochemical Cascade Effects
The compound's interaction with these primary targets initiates a series of downstream effects:
-
Inhibition of COX-2 leads to reduced prostaglandin production
-
Decreased prostaglandin levels result in attenuated inflammatory responses
-
Modulation of the arachidonic acid pathway influences cellular signaling processes
-
Altered gene expression patterns may contribute to observed cytotoxic effects
Comparative Chemical Analysis
Understanding the unique properties of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is enhanced through comparison with structurally related compounds.
Structural Analogues
Several compounds share structural similarities while demonstrating distinct properties:
| Compound | Structural Differences | Biological Activity Comparison |
|---|---|---|
| 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate | Reference compound | Antitumor and antimicrobial activities |
| 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate | Contains 3-chlorophenyl instead of 4-methylsulfonylphenyl | Similar chemical reactivity, different biological profile |
| 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | Lacks sulfonyl group | Limited biological activity data available |
| 4-Methylbenzenesulfonamide | Contains sulfonamide instead of thiocyanate | Known antibacterial properties |
These structural analogues provide valuable insights into how specific functional groups contribute to biological activity profiles.
Research Applications
The unique properties of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate position it as a valuable tool across multiple scientific disciplines.
Pharmaceutical Research
In pharmaceutical investigations, this compound serves several functions:
Drug Development
The compound's anti-inflammatory potential through COX-2 inhibition suggests applications in developing treatments for inflammatory conditions such as arthritis.
Cancer Research
Its demonstrated cytotoxic effects against cancer cell lines position it as a lead compound for developing potential anticancer agents. The selective targeting capabilities observed in preliminary research make it particularly valuable for oncology investigations.
Synthetic Organic Chemistry
Within organic synthesis, the compound functions as:
Synthetic Intermediate
The reactive functional groups (thiocyanate, carbonyl) facilitate transformations that enable the creation of complex molecular structures. This makes the compound useful in multi-step synthetic pathways.
Model System
As a model system, the compound helps researchers understand reaction mechanisms and structure-activity relationships, particularly for molecules containing sulfonyl and thiocyanate groups.
Detailed Cellular Effects
At the cellular level, 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate demonstrates complex interactions with biological systems.
Cell Signaling Modulation
The compound influences cell function by interacting with signaling pathways, particularly those involved in inflammation and cell proliferation. These effects manifest through:
-
Altered phosphorylation cascades
-
Modified transcription factor activation
-
Changed patterns of gene expression
-
Modulated protein synthesis
Temporal Response Patterns
Laboratory investigations indicate that the compound's effects evolve over time, reflecting both immediate reactions and adaptive cellular responses:
-
Initial enzyme inhibition occurs rapidly upon exposure
-
Secondary signaling alterations develop over intermediate timeframes
-
Changes in gene expression patterns emerge in later phases
-
Long-term cellular adaptation may occur with continued exposure
Future Research Directions
The current understanding of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate suggests several promising avenues for continued investigation.
Structure Optimization
The core structure offers multiple opportunities for chemical modification to enhance desired properties:
-
Substitution of the thiocyanate group with other functional groups
-
Modification of the methylsulfonyl substituent position
-
Introduction of additional functional groups to the phenyl ring
-
Exploration of stereochemical variations when applicable
Expanded Biological Screening
Current research supports the value of more comprehensive biological evaluation:
-
Testing against broader panels of cancer cell lines
-
Expanded antimicrobial screening against resistant organisms
-
In vivo studies to assess pharmacokinetics and toxicity profiles
-
Investigation of potential anti-inflammatory activity in animal models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume